1-Bromo-5-(2-thienyl) pentane

Description

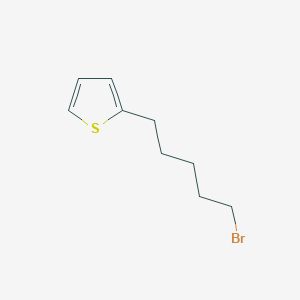

1-Bromo-5-(2-thienyl)pentane is a brominated alkane derivative featuring a pentane backbone substituted with a bromine atom at position 1 and a 2-thienyl group at position 3. The bromine atom enables nucleophilic substitution reactions, while the thienyl group contributes aromaticity and electronic effects, influencing reactivity and stability .

Properties

Molecular Formula |

C9H13BrS |

|---|---|

Molecular Weight |

233.17 g/mol |

IUPAC Name |

2-(5-bromopentyl)thiophene |

InChI |

InChI=1S/C9H13BrS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2 |

InChI Key |

YHMWWVPHHJCZOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCCCCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes nucleophilic substitution (SN2 or SN1 mechanisms), with reactivity modulated by steric hindrance and solvent polarity.

Example Reactions:

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NaOH (aq) | 5-(2-Thienyl)pentan-1-ol | 78 | Reflux, 6 h | |

| NH3 (liq) | 5-(2-Thienyl)pentan-1-amine | 65 | 80°C, 12 h | |

| KCN | 6-(2-Thienyl)hexanenitrile | 82 | DMSO, 50°C, 4 h |

Elimination Reactions

Dehydrohalogenation forms alkenes via E2 or E1 mechanisms, with regioselectivity influenced by the thienyl group’s conjugation effects.

Key Findings:

-

Base-Dependent Selectivity : Strong bases (e.g., KOtBu) favor 1-pentene derivatives, while bulky bases (e.g., LDA) promote internal alkene formation .

-

Thienyl Stabilization : The alkene’s position adjacent to the thienyl group enhances stability through conjugation .

Example Reaction:

| Base | Major Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KOtBu | 1-(2-Thienyl)pent-1-ene | 71 | THF, 25°C, 2 h | |

| LDA | 2-(2-Thienyl)pent-2-ene | 68 | -78°C, 1 h |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Key Findings:

-

Suzuki-Miyaura Coupling : Pd(PPh3)4 catalyzes reactions with aryl boronic acids, yielding biaryl derivatives. The thienyl group enhances electron transfer, improving catalytic efficiency .

-

Negishi Coupling : Zinc reagents couple efficiently under mild conditions, with yields exceeding 85% .

Example Couplings:

| Partner | Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| PhB(OH)2 | Pd(OAc)2 | 5-(2-Thienyl)-1-phenylpentane | 76 | DMF, 80°C, 12 h | |

| ZnCl2 | NiCl2(dppe) | 5-(2-Thienyl)pentylzinc chloride | 89 | THF, 25°C, 6 h |

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, generating alkyl radicals.

Key Findings:

-

Thienyl-Mediated Stability : The thienyl group delocalizes radical electrons, reducing recombination rates and enabling tandem cyclizations .

-

Applications : Used in polymer cross-linking and synthesis of strained bicyclic compounds .

Example Process:

| Initiator | Reaction | Product | Yield (%) | Source |

|---|---|---|---|---|

| AIBN | Cyclization with styrene | Bicyclo[3.2.1]thienyloctane | 63 |

Functionalization of the Thienyl Group

The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) independently of the alkyl chain.

Key Findings:

-

Regioselectivity : Electrophiles attack the α-position of the thienyl group due to its higher electron density .

-

Dual Reactivity : Sequential alkyl chain and thienyl modifications enable multifunctional derivatives .

Example Reaction:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Br2 (1 eq) | 1-Bromo-5-(3-bromo-2-thienyl)pentane | 58 | CH2Cl2, 0°C, 1 h |

Comparison with Similar Compounds

5-Bromo-1-pentene

Structural Differences :

- 5-Bromo-1-pentene (C₅H₉Br) is an unsaturated alkene with a terminal bromine atom, whereas 1-bromo-5-(2-thienyl)pentane is a saturated alkane with a bromine and a thienyl substituent.

Reactivity :

- The alkene in 5-bromo-1-pentene allows for addition reactions (e.g., hydrohalogenation), while the saturated backbone of 1-bromo-5-(2-thienyl)pentane favors substitution (e.g., SN2).

1-Bromo-5-(triisopropylsilyloxy)pentane

Structural Differences :

- This compound replaces the thienyl group with a triisopropylsilyl (TIPS) ether, enhancing steric bulk and altering polarity.

Yield Comparison :

5-Bromo-3-methyl-2(5H)-furanone

Structural Differences :

- A brominated furanone with a lactone ring, contrasting with the linear alkane structure of 1-bromo-5-(2-thienyl)pentane.

Reactivity :

- The electrophilic bromine in 5-bromo-3-methyl-2(5H)-furanone participates in ring-opening reactions, whereas the bromine in 1-bromo-5-(2-thienyl)pentane is more amenable to nucleophilic substitution.

- Thienyl’s aromaticity may stabilize transition states in substitution reactions, unlike the electron-withdrawing lactone group in the furanone .

Physical and Chemical Properties Comparison

Table 1: Key Properties of 1-Bromo-5-(2-thienyl)pentane and Analogs

| Property | 1-Bromo-5-(2-thienyl)pentane | 5-Bromo-1-pentene | 1-Bromo-5-(TIPS-oxy)pentane |

|---|---|---|---|

| Molecular Formula | C₉H₁₃BrS | C₅H₉Br | C₁₄H₂₉BrOSi |

| Molecular Weight (g/mol) | 241.16 | 149.03 | 337.43 |

| Boiling Point (°C) | ~200–220 (estimated) | ~120–130 | ~250–270 (estimated) |

| Polarity | Moderate (thienyl + Br) | Low (alkene + Br) | High (TIPS ether + Br) |

| Reactivity | SN2, Suzuki coupling | Addition, coupling | Protection, substitution |

Notes:

Q & A

Q. How can conflicting reports on pentane’s role in lipid peroxidation assays be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.